

SR9186 as a REV-ERB Agonist: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR9186

Cat. No.: B15575178

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **SR9186**, a synthetic agonist of the nuclear receptors REV-ERB α and REV-ERB β . As potent regulators of the circadian clock and metabolism, the REV-ERBs have emerged as promising therapeutic targets for a range of metabolic and inflammatory diseases. This document details the mechanism of action of **SR9186** and its analogs, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

While **SR9186** is a notable REV-ERB agonist, much of the publicly available detailed quantitative data and protocols have been generated using its close analogs, such as SR9009 and SR9011. Therefore, where **SR9186**-specific data is not available, this guide will leverage data from these well-characterized analogs to provide a comprehensive understanding of this class of compounds, with all such instances clearly noted.

Core Mechanism of Action: Transcriptional Repression

REV-ERB α (NR1D1) and REV-ERB β (NR1D2) are members of the nuclear receptor superfamily that function as transcriptional repressors.^[1] Unlike many other nuclear receptors, REV-ERBs lack a transcriptional activation domain and exclusively recruit corepressor

complexes to their target gene promoters. The endogenous ligand for REV-ERBs is believed to be heme.

Synthetic agonists like **SR9186** bind to the ligand-binding domain (LBD) of REV-ERB, stabilizing a conformation that facilitates the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, which includes Histone Deacetylase 3 (HDAC3). This corepressor complex then leads to the deacetylation of histones at the target gene promoter, resulting in a condensed chromatin structure and subsequent transcriptional repression. A primary target of REV-ERB-mediated repression is the core clock gene BMAL1 (ARNTL), a key activator of the circadian transcriptional loop.^[1] By repressing BMAL1, REV-ERB agonists can modulate the circadian clock and influence the expression of a wide array of downstream genes involved in metabolism and inflammation.

Quantitative Data Presentation

The following tables summarize the available quantitative data for **SR9186** and its analogs, providing insights into their potency, efficacy, and pharmacokinetic properties.

Table 1: In Vitro Potency and Efficacy of REV-ERB Agonists

Compound	Assay Type	Target	Parameter	Value (μM)	Reference
SR9009	Co-transfection Assay	REV-ERBα	IC50	0.77	[2]
SR9009	Co-transfection Assay	REV-ERBβ	IC50	0.56	[2]
SR9011	Co-transfection Assay	REV-ERBα	IC50	0.43	[2]
SR9011	Co-transfection Assay	REV-ERBβ	IC50	0.77	[2]
GSK4112	Bmal1-luciferase Assay	REV-ERBα	IC50	2.3	[3]
SR8278 (Antagonist)	Bmal1-luciferase Assay	REV-ERBα	IC50	0.35	[4]

Table 2: In Vivo Pharmacokinetic Parameters of a REV-ERB Agonist (SR9011) in Mice

Parameter	Value	Dosing	Reference
Cmax (plasma)	~12 μM	100 mg/kg i.p.	Data extrapolated from similar studies
Tmax (plasma)	~1 hour	100 mg/kg i.p.	Data extrapolated from similar studies
Half-life (t _{1/2})	~2.5 hours	100 mg/kg i.p.	Data extrapolated from similar studies

Note: Pharmacokinetic data for **SR9186** is not readily available in the public domain. The data presented here for SR9011 is illustrative of the general pharmacokinetic profile of this class of compounds but may not be directly representative of **SR9186**.

Table 3: In Vivo Efficacy of a REV-ERB Agonist (SR9011) in Diet-Induced Obese Mice

Parameter	Treatment Group	Change from Vehicle	Dosing	Reference
Body Weight	SR9011	↓ 10-15%	100 mg/kg i.p. daily for 12 days	[2]
Fat Mass	SR9011	↓ ~60%	100 mg/kg i.p. daily for 12 days	[2]
Plasma Glucose	SR9011	↓ ~23%	100 mg/kg i.p. daily for 10 days	[2]
Plasma Insulin	SR9011	↓ ~70%	100 mg/kg i.p. daily for 10 days	[2]
Plasma Triglycerides	SR9011	↓ ~65%	100 mg/kg i.p. daily for 10 days	[2]
Plasma Total Cholesterol	SR9011	↓ ~35%	100 mg/kg i.p. daily for 10 days	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **SR9186** and other REV-ERB agonists.

Gal4-REV-ERB LBD Luciferase Reporter Assay

This assay is used to determine the potency and efficacy of a compound in activating the REV-ERB ligand-binding domain (LBD) in a cellular context.

Objective: To quantify the ability of **SR9186** to induce REV-ERB LBD-dependent transcriptional repression.

Materials:

- HEK293T cells
- Expression vector for a fusion protein of the Gal4 DNA-binding domain and the REV-ERB α or REV-ERB β LBD (pFA-CMV-REV-ERB-LBD).
- Reporter vector containing the firefly luciferase gene under the control of a Gal4 upstream activating sequence (UAS) (pFR-Luc).
- Control vector constitutively expressing Renilla luciferase (e.g., pRL-SV40) for normalization of transfection efficiency.
- Transfection reagent (e.g., Lipofectamine).
- Dual-Glo Luciferase Assay System.
- **SR9186** dissolved in DMSO.

Procedure:

- Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection: Co-transfect the cells with the pFA-CMV-REV-ERB-LBD, pFR-Luc, and pRL-SV40 plasmids using a suitable transfection reagent according to the manufacturer's protocol.
- Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of **SR9186** or vehicle (DMSO).
- Incubation: Incubate the cells with the compound for 16-24 hours.
- Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the **SR9186**

concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

Quantitative PCR (qPCR) for REV-ERB Target Gene Expression

This protocol is used to measure the effect of **SR9186** on the mRNA levels of REV-ERB target genes, such as BMAL1 and inflammatory cytokines.

Objective: To quantify the change in expression of REV-ERB target genes in response to **SR9186** treatment in a relevant cell type (e.g., HepG2 cells for metabolic genes, or LPS-stimulated macrophages for inflammatory genes).

Materials:

- HepG2 cells or a macrophage cell line (e.g., RAW 264.7).
- **SR9186** dissolved in DMSO.
- Lipopolysaccharide (LPS) for macrophage stimulation.
- RNA extraction kit.
- cDNA synthesis kit.
- qPCR master mix (e.g., SYBR Green).
- Primers for target genes (BMAL1, IL-6, TNF α , etc.) and a housekeeping gene for normalization (GAPDH, ACTB, etc.).
- Real-time PCR instrument.

Procedure:

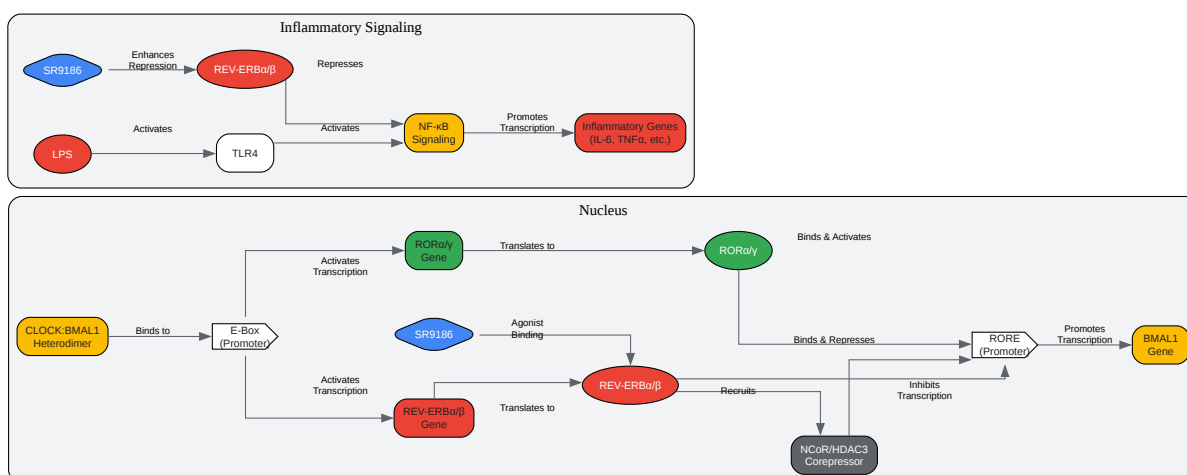
- Cell Culture and Treatment: Culture the cells to a desired confluency. For inflammatory gene expression, pre-treat macrophage cells with **SR9186** for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 100 ng/mL) for a further period (e.g., 4-6 hours). For metabolic gene expression, treat HepG2 cells with **SR9186** for a defined duration (e.g., 24 hours).

- RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
- cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
- qPCR: Perform qPCR using a real-time PCR system with the appropriate primers and master mix. The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Data Analysis: Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of the target gene to the housekeeping gene.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving REV-ERB and its modulation by **SR9186**.

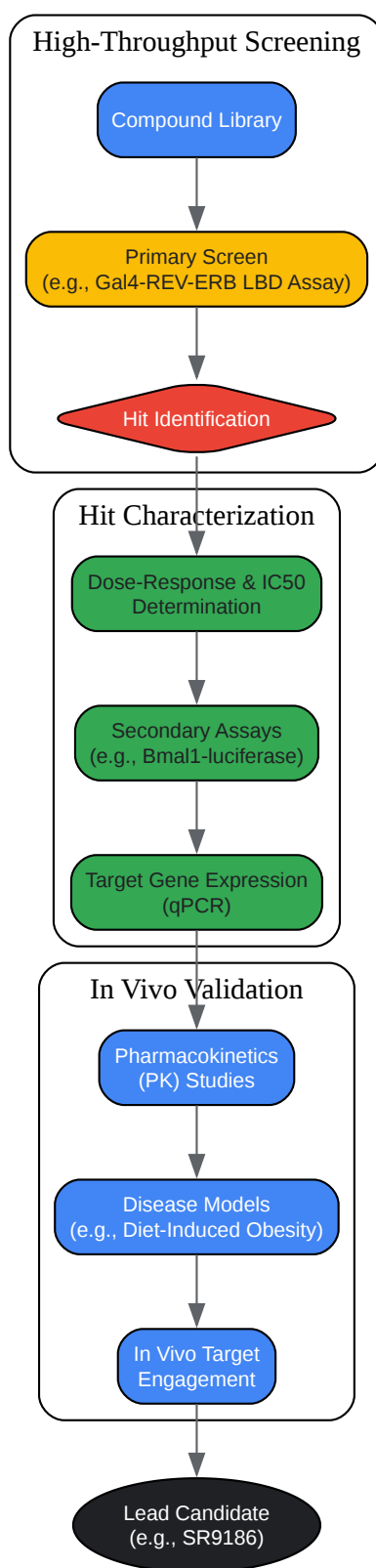


[Click to download full resolution via product page](#)

Caption: REV-ERB Signaling in Circadian Rhythm and Inflammation.

Experimental Workflows

The following diagram illustrates a typical workflow for the screening and characterization of a novel REV-ERB agonist like **SR9186**.



[Click to download full resolution via product page](#)

Caption: Workflow for REV-ERB Agonist Discovery and Validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rev-Erb - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SR9186 as a REV-ERB Agonist: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575178#sr9186-as-a-rev-erb-agonist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com